molecular formula C10H21ClN2O4 B557223 (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride CAS No. 3350-15-0

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No. B557223
CAS RN: 3350-15-0
M. Wt: 232,28*36,45 g/mole
InChI Key: XETISTBVDHNRBD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as (S)-methyl-2-amino-4-butanoate hydrochloride, is a derivative of the amino acid glutamate and is used in a variety of scientific research applications. It is an important compound in the study of biochemical and physiological processes and has been used in a number of studies to explore the effects of glutamate on cells. The compound is also used in the synthesis of other compounds and has been used in the study of receptor binding and drug delivery.

Scientific Research Applications

Sorption of Herbicides to Soil

Research by Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides, including derivatives similar in structure to the query compound, to various soils and minerals. This study could inform environmental studies of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride by indicating how such compounds might interact with environmental matrices (Werner, Garratt, & Pigott, 2012).

Production and Breakdown of Branched Chain Aldehydes

Smit, Engels, and Smit (2009) explored the production and degradation of branched aldehydes from amino acids, which is closely related to the synthesis and potential metabolic pathways of amino acid derivatives like the compound . Understanding these pathways can be crucial for designing experiments or industrial processes involving similar compounds (Smit, Engels, & Smit, 2009).

Decomposition of Organic Ethers

Hsieh et al. (2011) studied the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, which might offer a parallel to understanding the stability or degradation mechanisms of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride under various conditions (Hsieh et al., 2011).

properties

IUPAC Name

methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETISTBVDHNRBD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647775
Record name Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

CAS RN

3350-15-0
Record name Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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